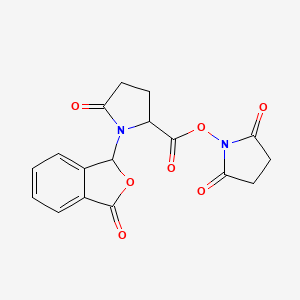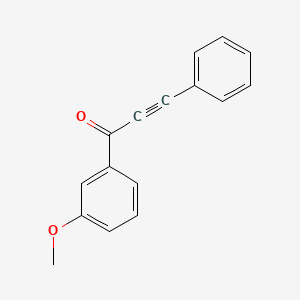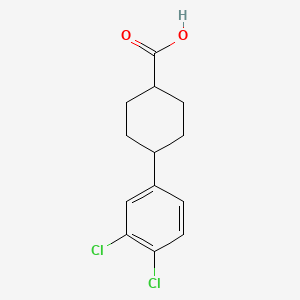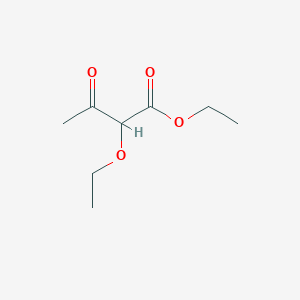
Ethyl 2-ethoxy-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethoxy-3-oxobutanoate is an organic compound with the molecular formula C9H14O4. It is a colorless to yellowish liquid with a pleasant odor. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-ethoxy-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The starting reagent for this pathway is ethyl 3-oxobutanoate, also known as ethyl acetoacetate. This compound is readily converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide to form this compound .
Industrial Production Methods
On an industrial scale, this compound is produced by treating diketene with ethanol. This method is efficient and widely used in the chemical industry .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-ethoxy-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Ethyl 2-ethoxy-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: This compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: This compound is used in the production of various chemicals and intermediates.
Mécanisme D'action
The mechanism of action of ethyl 2-ethoxy-3-oxobutanoate involves its conversion to an enolate ion, which then participates in various chemical reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-carbon bonds and the synthesis of more complex molecules .
Comparaison Avec Des Composés Similaires
Ethyl 2-ethoxy-3-oxobutanoate is similar to other compounds such as ethyl acetoacetate and ethyl 2-oxobutanoate. it is unique in its ability to undergo specific reactions due to the presence of the ethoxy group. This makes it a valuable compound in organic synthesis and industrial applications .
List of Similar Compounds
- Ethyl acetoacetate
- Ethyl 2-oxobutanoate
- Ethyl 2-(ethoxymethylene)-3-oxobutanoate
Propriétés
Numéro CAS |
88969-18-0 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
ethyl 2-ethoxy-3-oxobutanoate |
InChI |
InChI=1S/C8H14O4/c1-4-11-7(6(3)9)8(10)12-5-2/h7H,4-5H2,1-3H3 |
Clé InChI |
OOYLCOLRZGEUTL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


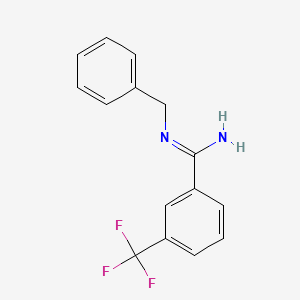
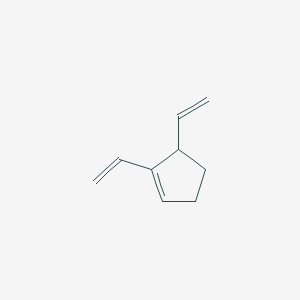
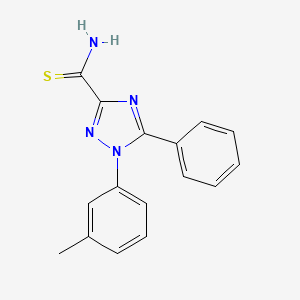

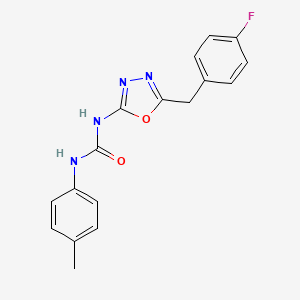
![1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane](/img/structure/B14137945.png)

